molecular formula C10H7ClFN3 B1449172 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine CAS No. 1111111-97-7

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B1449172
CAS No.: 1111111-97-7
M. Wt: 223.63 g/mol
InChI Key: DCNKXEPLMGYQLE-UHFFFAOYSA-N
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Description

“5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . It is an aromatic compound containing a morpholine ring and a benzene ring linked to each other . It has a molecular formula of C17H18ClFN4 and an average mass of 332.803 Da .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as “this compound”, involves various methods . For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidinamine core with a 4-chloro-2-fluorophenyl group attached . The compound has a molecular formula of C17H18ClFN4 and an average mass of 332.803 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C17H18ClFN4, an average mass of 332.803 Da, and a monoisotopic mass of 332.120392 Da .

Future Directions

The future directions for “5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine” could involve further exploration of its potential as a therapeutic agent. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides . Further modification of these compounds could lead to the development of new therapeutic agents .

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNKXEPLMGYQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask were added 5-bromo-2-aminopyrimidine (4.0 g, 23 mmol), 4-chloro-2-fluorophenylboronic acid (3.9 g, 23 mmol), palladium(II)trifluoroacetate (240 mg, 0.72 mmol), and triphenylphoshine (373 mg, 1.40 mmol). The reaction vessel was fitted with a rubber septum, sparged with nitrogen and then charged with sparged toluene (75 mL), ethanol (75 mL), and a 2M solution of sodium carbonate (42 mL, 84 mmol) (solvents were sparged individually nitrogen gas for 30 minutes). The resulting mixture was stirred vigorously and heated at 50° Celsius. After 12 hours, the mixture was cooled to rt and treated with 100 mL of water. The precipitate was isolated via vacuum filtration, and the filtrate extracted with EtOAC. The EtOAc solution was dried, filtered and concentrated to dryness. The resultant solids were recrystallized from IPA (80 mL) to afford title compound (3.8 g, 74%). MS (ESI): mass calcd. for C10H7ClFN3, 223.03; m/z found, 224.0 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 8.44 (d, J=1.4, 2H), 7.59 (m, 1H), 7.54 (dd, J=10.7, 2.1, 1H), 7.37 (dd, J=8.3, 2.1, 1H), 6.94 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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